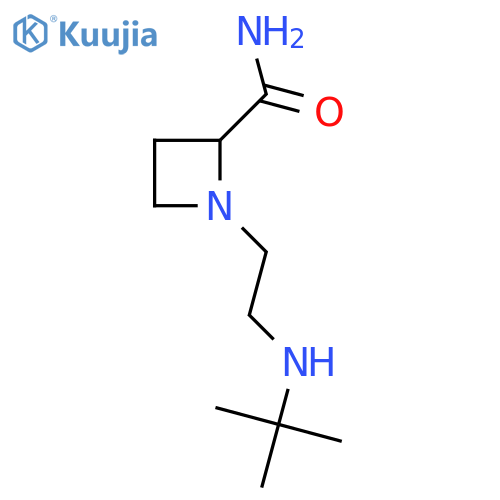Cas no 2171718-01-5 (1-2-(tert-butylamino)ethylazetidine-2-carboxamide)

2171718-01-5 structure
商品名:1-2-(tert-butylamino)ethylazetidine-2-carboxamide
1-2-(tert-butylamino)ethylazetidine-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- 1-2-(tert-butylamino)ethylazetidine-2-carboxamide
- 1-[2-(tert-butylamino)ethyl]azetidine-2-carboxamide
- 2171718-01-5
- EN300-1281765
-
- インチ: 1S/C10H21N3O/c1-10(2,3)12-5-7-13-6-4-8(13)9(11)14/h8,12H,4-7H2,1-3H3,(H2,11,14)
- InChIKey: WAEUJQHZINJUIX-UHFFFAOYSA-N
- ほほえんだ: O=C(C1CCN1CCNC(C)(C)C)N
計算された属性
- せいみつぶんしりょう: 199.168462302g/mol
- どういたいしつりょう: 199.168462302g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 210
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.4Ų
- 疎水性パラメータ計算基準値(XlogP): -0.1
1-2-(tert-butylamino)ethylazetidine-2-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1281765-100mg |
1-[2-(tert-butylamino)ethyl]azetidine-2-carboxamide |
2171718-01-5 | 100mg |
$1119.0 | 2023-10-01 | ||
| Enamine | EN300-1281765-0.25g |
1-[2-(tert-butylamino)ethyl]azetidine-2-carboxamide |
2171718-01-5 | 0.25g |
$1381.0 | 2023-06-07 | ||
| Enamine | EN300-1281765-0.1g |
1-[2-(tert-butylamino)ethyl]azetidine-2-carboxamide |
2171718-01-5 | 0.1g |
$1320.0 | 2023-06-07 | ||
| Enamine | EN300-1281765-5.0g |
1-[2-(tert-butylamino)ethyl]azetidine-2-carboxamide |
2171718-01-5 | 5g |
$4349.0 | 2023-06-07 | ||
| Enamine | EN300-1281765-0.05g |
1-[2-(tert-butylamino)ethyl]azetidine-2-carboxamide |
2171718-01-5 | 0.05g |
$1261.0 | 2023-06-07 | ||
| Enamine | EN300-1281765-500mg |
1-[2-(tert-butylamino)ethyl]azetidine-2-carboxamide |
2171718-01-5 | 500mg |
$1221.0 | 2023-10-01 | ||
| Enamine | EN300-1281765-2500mg |
1-[2-(tert-butylamino)ethyl]azetidine-2-carboxamide |
2171718-01-5 | 2500mg |
$2492.0 | 2023-10-01 | ||
| Enamine | EN300-1281765-1000mg |
1-[2-(tert-butylamino)ethyl]azetidine-2-carboxamide |
2171718-01-5 | 1000mg |
$1272.0 | 2023-10-01 | ||
| Enamine | EN300-1281765-5000mg |
1-[2-(tert-butylamino)ethyl]azetidine-2-carboxamide |
2171718-01-5 | 5000mg |
$3687.0 | 2023-10-01 | ||
| Enamine | EN300-1281765-10.0g |
1-[2-(tert-butylamino)ethyl]azetidine-2-carboxamide |
2171718-01-5 | 10g |
$6450.0 | 2023-06-07 |
1-2-(tert-butylamino)ethylazetidine-2-carboxamide 関連文献
-
Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
-
Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
-
Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
-
Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
2171718-01-5 (1-2-(tert-butylamino)ethylazetidine-2-carboxamide) 関連製品
- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)
- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)
- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)
- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)
- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)
推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
